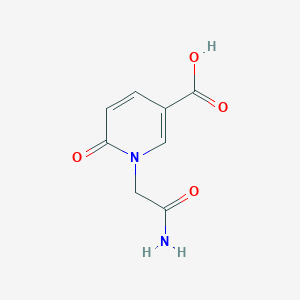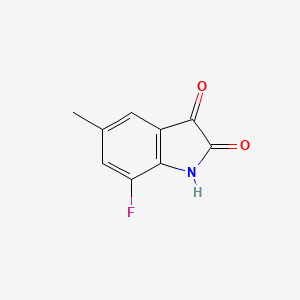
7-fluoro-5-methyl-1H-Indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-5-methyl-1H-Indole-2,3-dione is a compound with a molecular weight of 179.15 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H6FNO2 . The InChI code is 1S/C9H6FNO2/c1-4-2-5 (10)3-6-7 (4)11-9 (13)8 (6)12/h2-3H,1H3, (H,11,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 179.15 .Scientific Research Applications
Antituberculosis Activity
A variety of indole-2,3-dione derivatives, including those related to 7-fluoro-5-methyl-1H-Indole-2,3-dione, have been studied for their antituberculosis activity. These compounds have shown significant inhibitory activity against Mycobacterium tuberculosis, with some derivatives exhibiting notably high effectiveness. The structure-activity relationships of these compounds have been a key focus, contributing to the understanding of their antituberculosis potential (Karalı et al., 2007), (Güzel et al., 2008).
Antibacterial and Antifungal Activity
Some derivatives of this compound have demonstrated considerable antibacterial and antifungal potency. This includes effectiveness against various bacterial strains such as S. Epidermidis, B. Subtilis, and E. Coli, as well as antifungal activity against A. Niger and C. Albicans. These findings suggest the potential for these compounds in the treatment of various infections (Deswal et al., 2020).
Antiviral Activity
Research into this compound derivatives has also included exploration of their antiviral properties. Some of these compounds have shown activity against various strains of the herpes simplex virus and Coxsackie B4 virus, indicating their potential as antiviral agents (Sevinçli et al., 2020).
Anticancer Activity
There is evidence of anticancer activity associated with this compound derivatives. These compounds have demonstrated inhibitory effects on various cancer cell lines, including A549, HCT116, and PC-9. The presence of different substituents on the indole ring seems to influence their anticancer efficacy, suggesting a potential for further development as cancer therapeutics (Li Zi-cheng, 2013), (Kumar & Sharma, 2022).
Molecular Structure and Bonding Analysis
Studies on the molecular structure and bonding of this compound derivatives have been conducted, with a focus on hydrogen bonding and other intra-molecular interactions. Understanding these molecular properties is crucial for the development and optimization of these compounds for various biological applications (Silski et al., 2017), (Kandemirli et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
7-Fluoro-5-methylisatin, also known as 7-fluoro-5-methyl-1H-Indole-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Fluoro-5-methylisatin may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Fluoro-5-methylisatin may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
7-fluoro-5-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJBBLAQSTSKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588504 |
Source


|
| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442910-92-1 |
Source


|
| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(([(3-Methylphenyl)amino]carbonyl)amino)-1,3-thiazol-4-YL]acetic acid](/img/structure/B1367928.png)
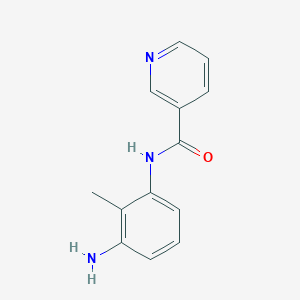

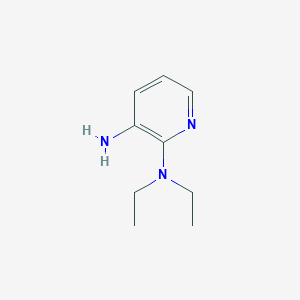
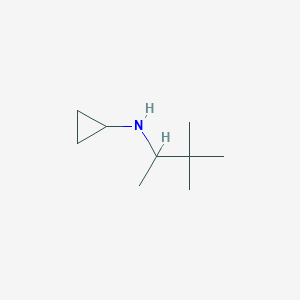
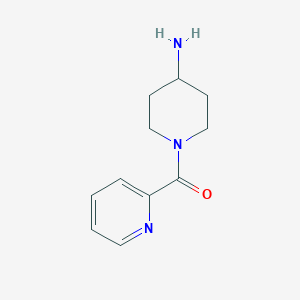
![1-[(5-Methylisoxazol-4-YL)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1367950.png)

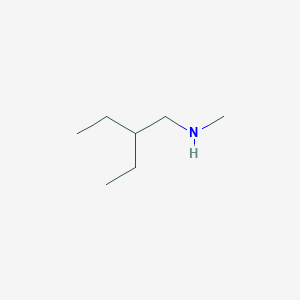
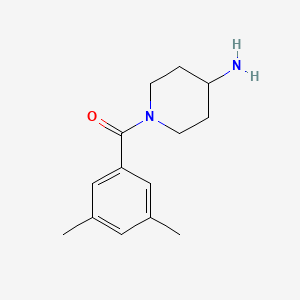
![1-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1367968.png)
